molecular formula C18H32O B7804282 6,9,12-Octadecatrienol

6,9,12-Octadecatrienol

Cat. No.: B7804282
M. Wt: 264.4 g/mol
InChI Key: WFYSUQMCIPGKKK-QNEBEIHSSA-N
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Description

6,9,12-Octadecatrienol is a useful research compound. Its molecular formula is C18H32O and its molecular weight is 264.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6,9,12-Octadecatrienol, also known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid belonging to the omega-3 family. It is primarily found in plant oils such as flaxseed, chia seeds, and walnuts. This compound has garnered significant attention due to its potential health benefits and biological activities, particularly in inflammation modulation, cardiovascular health, and metabolic regulation.

  • Molecular Formula : C₁₈H₃₂O
  • Molecular Weight : 272.45 g/mol
  • Structural Characteristics : this compound contains three double bonds located at the 6th, 9th, and 12th carbon positions of the carbon chain.

Anti-Inflammatory Effects

Research has shown that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The hexane extract containing this compound showed the highest inhibition of NO production at concentrations ranging from 1 to 100 μg/mL without affecting cell viability .

Cardiovascular Health

This compound has been linked to improved cardiovascular health by influencing lipid metabolism. In hepatocyte studies, it was observed that this compound is acylated into lipids and subsequently metabolized into longer-chain fatty acids. This process suggests a role in maintaining lipid homeostasis and preventing atherosclerosis by modulating lipid profiles .

Metabolic Regulation

The compound also plays a role in metabolic pathways associated with obesity and insulin sensitivity. A network pharmacology study indicated that ALA interacts with multiple signaling pathways related to metabolism, including PPAR signaling pathways. These interactions suggest potential therapeutic applications for managing obesity and metabolic disorders .

Case Study 1: Anti-Inflammatory Mechanism

In a controlled experiment using RAW 264.7 cells treated with LPS to induce inflammation, various extracts containing this compound were assessed for their ability to reduce NO levels. The ethyl acetate extract exhibited the most potent anti-inflammatory activity with significant reductions in NO production compared to controls .

Case Study 2: Cardiovascular Impact

A study involving dietary supplementation of ALA showed improvements in endothelial function among participants at risk for cardiovascular diseases. The supplementation resulted in enhanced vascular reactivity and reduced markers of systemic inflammation .

Data Tables

Biological Activity Effect Study Reference
Anti-inflammatoryInhibition of NO production
Cardiovascular healthImproved lipid metabolism
Metabolic regulationInteraction with PPAR pathways

Properties

IUPAC Name

(6Z,9Z,12Z)-octadeca-6,9,12-trien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSUQMCIPGKKK-QNEBEIHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.